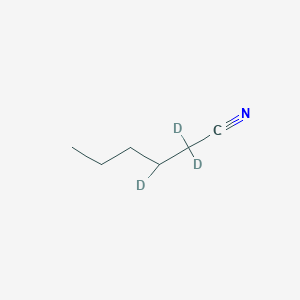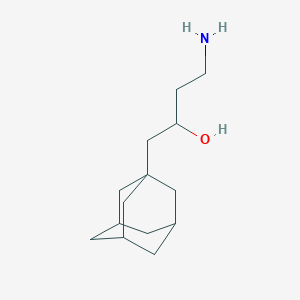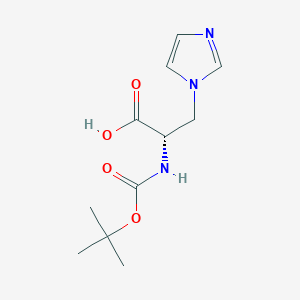
2-Bromoaniline-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoaniline-d4, also known as 2-bromo-N,N-dimethyl-4-anilinopiperidine, is an organobromine compound with a molecular formula of C7H11BrN2. It is widely used in the synthesis of organic compounds and is also used in scientific research applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-Bromoaniline-d4 can be achieved through a series of reactions starting from commercially available starting materials.
Starting Materials
4-Nitroaniline-d4, Sodium nitrite, Hydrochloric acid, Copper(I) bromide, Sodium sulfite, Sodium hydroxide, Hydrogen gas, Palladium on carbon
Reaction
4-Nitroaniline-d4 is diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt., The diazonium salt is then reacted with copper(I) bromide to form the corresponding aryl bromide., The aryl bromide is then reduced with sodium sulfite and sodium hydroxide to form the corresponding aniline., The aniline is then subjected to hydrogenation using palladium on carbon as a catalyst to form 2-Bromoaniline-d4.
Wissenschaftliche Forschungsanwendungen
2-Bromoaniline-d4 is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is also used in the synthesis of chiral compounds and as a catalyst in organic transformations.
Wirkmechanismus
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It is able to react with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step.
Biochemische Und Physiologische Effekte
2-Bromoaniline-d4 has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been reported to have anti-oxidant and anti-mutagenic properties. It has also been reported to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromoaniline-d4 is a very useful reagent for lab experiments. Its reactivity and selectivity make it a good choice for the synthesis of a variety of organic compounds. Its low cost and ease of use also make it attractive for use in research. However, it is important to note that 2-bromoaniline-d4 can be toxic if not handled properly and can also be a fire hazard.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-bromoaniline-d4. It could be used to develop more efficient and selective synthetic methods for organic compounds. It could also be used to develop new drugs and agrochemicals. It could also be used to study the biochemical and physiological effects of bromoanilines and their derivatives. Additionally, 2-bromoaniline-d4 could be used to develop new catalysts for organic transformations.
Eigenschaften
CAS-Nummer |
1643564-99-1 |
|---|---|
Produktname |
2-Bromoaniline-d4 |
Molekularformel |
C₆H₂D₄BrN |
Molekulargewicht |
176.05 |
Synonyme |
o-Bromoaniline-d4; 2-Amino-1-bromobenzene-d4; 2-Aminobromobenzene-d4; 2-Bromoaniline-d4; 2-Bromobenzenamine-d4; 2-Bromophenylamine-d4; NSC 7086-d4; o-Aminobromobenzene-d4; o-Bromoaniline-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

